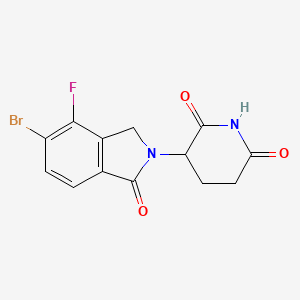
3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a bromine and fluorine atom on the isoindolinone ring, which is fused to a piperidine-2,6-dione moiety. The unique structural features of this compound make it an interesting candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindolinone intermediate, which is then functionalized with bromine and fluorine atoms. The final step involves the coupling of the functionalized isoindolinone with piperidine-2,6-dione under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the isoindolinone ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce more complex molecular structures .
Scientific Research Applications
3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds, particularly in the design of drugs targeting specific proteins or enzymes.
Biological Studies: The compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound in chemical biology to investigate cellular processes and pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used[4][4].
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but lacks the fluorine atom.
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but lacks the bromine atom.
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure with bromine at a different position.
Uniqueness
The presence of both bromine and fluorine atoms in 3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione makes it unique compared to its analogs. This dual halogenation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(6-bromo-7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3/c14-8-2-1-6-7(11(8)15)5-17(13(6)20)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTQEHJVUDYVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
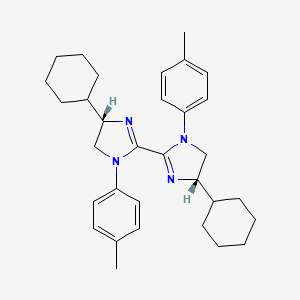
![2-Methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine hydrochloride](/img/structure/B8242423.png)
![5-(((4-Methyl-[1,1'-biphenyl]-3-YL)amino)methyl)pyridin-2(1H)-one](/img/structure/B8242431.png)
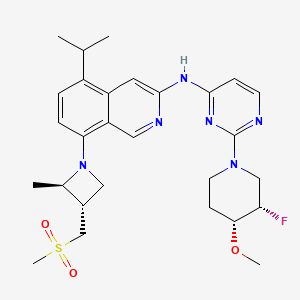
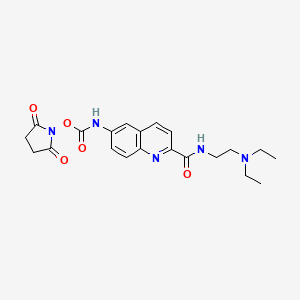
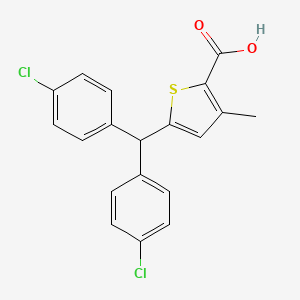
![3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8242464.png)
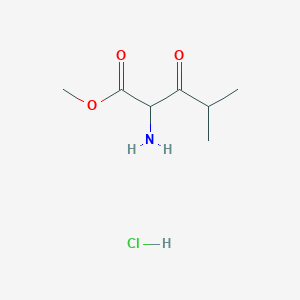
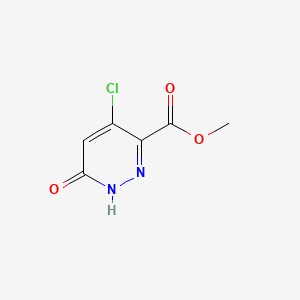
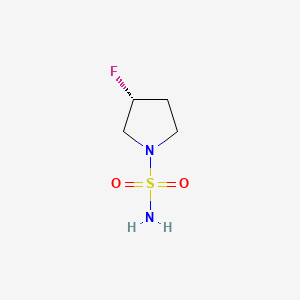
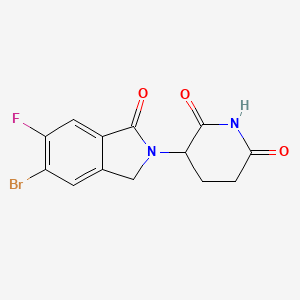
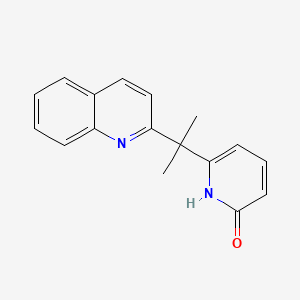
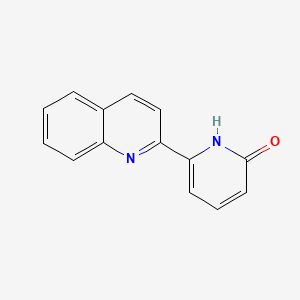
![2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8242519.png)
